![molecular formula C20H21NO3 B4112281 N-{4-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]phenyl}acetamide](/img/structure/B4112281.png)
N-{4-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]phenyl}acetamide
Vue d'ensemble
Description
N-{4-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]phenyl}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for B-cell development and function. The inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Mécanisme D'action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by TAK-659 leads to the blockade of B-cell receptor signaling and subsequent inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its antitumor effects, TAK-659 has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of rheumatoid arthritis. TAK-659 has also been shown to inhibit platelet aggregation in vitro, suggesting a potential role in the treatment of thrombotic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages as a research tool. It is a highly potent and selective inhibitor of BTK, with minimal off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, TAK-659 has some limitations as a research tool. It has low solubility in water, which can make it difficult to formulate for in vivo studies. TAK-659 also has moderate metabolic stability, which can complicate interpretation of in vitro studies.
Orientations Futures
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that incorporate TAK-659 with other anticancer agents, such as venetoclax and rituximab. Another area of interest is the investigation of the potential role of TAK-659 in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Finally, there is interest in the development of more potent and selective inhibitors of BTK, which could have improved efficacy and safety profiles compared to TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that TAK-659 inhibits BTK with high potency and selectivity. In vivo studies have shown that TAK-659 has significant antitumor activity in mouse models of chronic lymphocytic leukemia and non-Hodgkin's lymphoma. TAK-659 has also been shown to enhance the activity of other anticancer agents, such as venetoclax and rituximab.
Propriétés
IUPAC Name |
N-[4-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(22)21-18-8-10-19(11-9-18)24-13-20(23)17-7-6-15-4-2-3-5-16(15)12-17/h6-12H,2-5,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWZDNGIAYPGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-{4-[2-Oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]phenyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B4112202.png)
![4-[(diethylamino)methyl]-5-ethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B4112212.png)
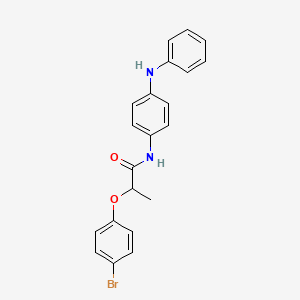
![1-[2-(2,4-dichlorophenoxy)propanoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4112230.png)
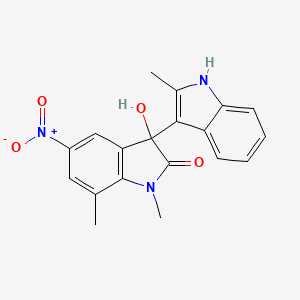
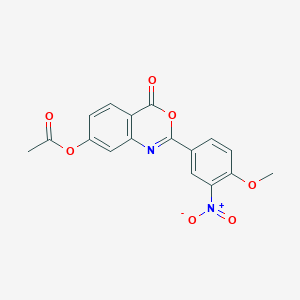
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B4112244.png)
![ethyl 2-({2-cyano-2-[4-(2-thienyl)-1,3-thiazol-2-yl]vinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4112256.png)
![3-(4-morpholinylsulfonyl)-N-phenyl-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4112261.png)
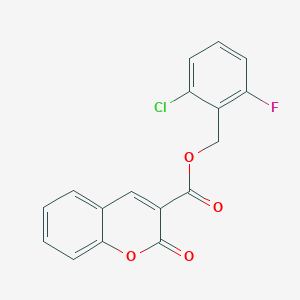
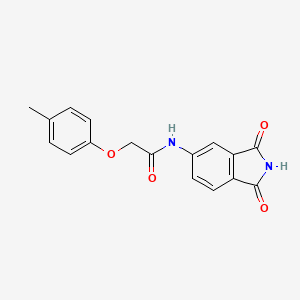

![4-methoxy-3-({[2-methyl-5-(4-morpholinylsulfonyl)phenyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B4112274.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4112282.png)